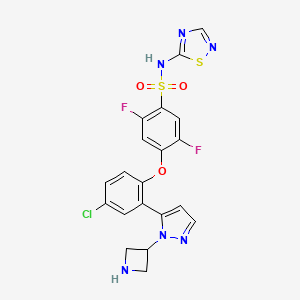
NaV1.7 Blocker-801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NaV1.7 Blocker-801 is a novel compound designed to inhibit the activity of the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising therapeutic target for the treatment of chronic pain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 Blocker-801 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be scalable and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: NaV1.7 Blocker-801 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency, selectivity, and stability. These derivatives are further evaluated for their pharmacological activity and safety profiles .
Scientific Research Applications
NaV1.7 Blocker-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps elucidate the role of NaV1.7 in pain signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for chronic pain conditions, including neuropathic pain and inflammatory pain . In industry, it serves as a lead compound for the development of new analgesic drugs .
Mechanism of Action
NaV1.7 Blocker-801 exerts its effects by binding to the NaV1.7 channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby blocking the generation and propagation of action potentials that transmit pain signals. The molecular targets of this compound include specific binding sites on the NaV1.7 channel, which are critical for its function . The pathways involved in its mechanism of action include the modulation of sodium ion flux and the downstream signaling events that lead to pain perception .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NaV1.7 Blocker-801 include other NaV1.7 inhibitors such as ralfinamide, PF-05089771, and GX-936. These compounds share a common mechanism of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: this compound is unique in its high potency and selectivity for the NaV1.7 channel. It has been shown to be ten-fold more potent than its parent compound ralfinamide in inhibiting NaV1.7 current . Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C20H15ClF2N6O3S2 |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
InChI Key |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)




![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)


